Cas no 23173-57-1 (1-(4-Methylbenzyl)piperazine)

1-(4-Methylbenzyl)piperazine is a piperazine derivative with a molecular formula of C12H18N2, characterized by the presence of a 4-methylbenzyl substituent on the piperazine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structural features, including the aromatic methyl group and the flexible piperazine core, enhance its utility in medicinal chemistry for designing receptor-targeting compounds. The compound exhibits favorable physicochemical properties, such as moderate solubility and stability, making it suitable for further functionalization. It is commonly employed in the synthesis of ligands for neurotransmitter receptors, contributing to research in neuropharmacology. High-purity grades are available for precise experimental applications.
1-(4-Methylbenzyl)piperazine structure
1-(4-Methylbenzyl)piperazine structure
Product Name:1-(4-Methylbenzyl)piperazine
CAS No:23173-57-1
MF:C12H18N2
MW:190.284722805023
MDL:MFCD01075235
CID:252763
PubChem ID:764723
Update Time:2025-07-02

1-(4-Methylbenzyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Methylbenzyl)piperazine
    • Piperazine,1-[(4-methylphenyl)methyl]-
    • Methylbenzylpiperazine
    • 2-METHYL-6-OXO-HEPTANOICACID
    • 1-(4-Methyl-benzyl)-piperazine
    • 1-(4-Methylbenzyl)piperazine, 97%
    • (4-methylbenzyl)piperazine
    • EN300-131927
    • FS-1577
    • 4-(4-methylbenzyl)piperazine
    • 1-(4-methylbenzyl)-piperazine
    • N-(4-methylbenzyl)piperazine
    • A816611
    • MFCD01075235
    • DTXSID60945847
    • 4-methylbenzylpiperazine
    • BAS 01375866
    • F16014
    • 23173-57-1
    • Z228580292
    • 1-[(4-methylphenyl)methyl]piperazine
    • AKOS000131024
    • BB 0249431
    • SCHEMBL245919
    • RNAXUUAJNMDESG-UHFFFAOYSA-N
    • 1-(p-tolylmethyl)piperazine;1-(4-Methylbenzyl)-piperazine
    • STK299975
    • MDL: MFCD01075235
    • Inchi: 1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
    • InChI Key: RNAXUUAJNMDESG-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC(C)=CC=2)CCNCC1

Computed Properties

  • Exact Mass: 190.14700
  • Monoisotopic Mass: 190.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Color/Form: solid
  • Density: 1.011
  • Melting Point: 37-41 °C (lit.)
  • Boiling Point: 115-117°C 1mm
  • Flash Point: Degrees Fahrenheit:204.8°F
    Degrees Celsius:96°C
  • Refractive Index: 1.543
  • PSA: 15.27000
  • LogP: 1.66690
  • Solubility: Not determined

1-(4-Methylbenzyl)piperazine Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H315-H318-H335
  • Warning Statement: P261-P280-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 37/38-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Store at room temperature
  • Risk Phrases:R37/38

1-(4-Methylbenzyl)piperazine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(4-Methylbenzyl)piperazine Related Literature

Additional information on 1-(4-Methylbenzyl)piperazine

Introduction to 1-(4-Methylbenzyl)piperazine (CAS No. 23173-57-1)

1-(4-Methylbenzyl)piperazine, with the chemical formula C12H17N, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the piperazine class, which is widely recognized for its diverse biological activities and utility in medicinal chemistry. The presence of a 4-methylbenzyl group on the piperazine ring enhances its pharmacological properties, making it a valuable scaffold for developing novel therapeutic agents.

The CAS number 23173-57-1 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and consistency in research and industrial applications. Its molecular structure, characterized by a benzyl substituent at the fourth position of the piperazine ring, contributes to its unique interactions with biological targets, particularly enzymes and receptors involved in neurotransmitter systems.

In recent years, 1-(4-Methylbenzyl)piperazine has garnered attention due to its potential role in the development of drugs targeting neurological and psychiatric disorders. The piperazine moiety is known to modulate serotonin and dopamine pathways, which are critical in conditions such as depression, anxiety, and schizophrenia. The addition of the 4-methylbenzyl group further influences its pharmacokinetic profile, enhancing bioavailability and metabolic stability.

Current research highlights the compound's utility as an intermediate in synthesizing more complex molecules with enhanced therapeutic efficacy. For instance, derivatives of 1-(4-Methylbenzyl)piperazine have been investigated for their potential as serotonin receptor modulators. These studies suggest that modifications at the benzyl group can fine-tune receptor binding affinity and selectivity, leading to improved drug candidates.

The pharmaceutical industry has leveraged this compound in designing molecules that exhibit both central nervous system (CNS) penetration and peripheral activity. This dual functionality is particularly valuable in treating conditions where modulation of central pathways is necessary alongside peripheral effects. The structural flexibility of 1-(4-Methylbenzyl)piperazine allows for extensive derivatization, enabling chemists to explore a wide range of pharmacological profiles.

Advances in computational chemistry have further accelerated the development of novel derivatives of 1-(4-Methylbenzyl)piperazine. Molecular modeling techniques predict optimal substitution patterns on the piperazine ring that maximize binding affinity to target proteins. These predictions guide experimental synthesis efforts, reducing trial-and-error approaches and optimizing lead optimization processes.

Emerging studies also explore the compound's role in drug repurposing initiatives. By re-evaluating existing pharmacological data, researchers have identified potential therapeutic applications for 1-(4-Methylbenzyl)piperazine in treating inflammatory diseases and metabolic disorders. The compound's ability to interact with multiple biological targets makes it a promising candidate for multi-target drug design strategies.

The synthesis of 1-(4-Methylbenzyl)piperazine involves multi-step organic reactions that highlight its synthetic versatility. Key synthetic routes include alkylation of piperazine with 4-methylbenzyl halides or boronic acids under palladium-catalyzed conditions. These methods ensure high yield and purity, making the compound readily available for further derivatization and preclinical testing.

In conclusion, 1-(4-Methylbenzyl)piperazine (CAS No. 23173-57-1) represents a cornerstone in modern drug discovery. Its unique structural features and versatile pharmacological properties make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.

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